3,5-Dinitrobenzonitrile
Overview
Description
3,5-Dinitrobenzonitrile is an organic compound with the molecular formula C7H3N3O4. It is characterized by the presence of two nitro groups (-NO2) at the 3 and 5 positions of the benzonitrile ring. This compound is known for its yellow crystalline appearance and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 3,5-dinitrobenzamide with diphosgene in trimethyl phosphate. The reaction mixture is heated to 60°C to ensure completion and distillation of any generated phosgene. The product is then precipitated, filtered, and air-dried .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as sodium methoxide in methanol, leading to the formation of methoxy (3,5-dinitrophenyl)methanimine.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with a catalyst such as palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Methoxy (3,5-dinitrophenyl)methanimine.
Reduction: 3,5-Diaminobenzonitrile.
Oxidation: Various oxidation products depending on the conditions.
Scientific Research Applications
3,5-Dinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dinitrobenzonitrile involves its interaction with nucleophiles, leading to the formation of Meisenheimer complexes. These complexes are intermediates in nucleophilic aromatic substitution reactions. The compound’s nitro groups are electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
- 2,4-Dinitrobenzonitrile
- 4-Chloro-3,5-dinitrobenzonitrile
- 3,5-Diaminobenzonitrile
Comparison: 3,5-Dinitrobenzonitrile is unique due to the specific positioning of its nitro groups, which influences its reactivity and chemical properties. Compared to 2,4-Dinitrobenzonitrile, the 3,5-isomer has different electronic effects and steric hindrance, leading to variations in reaction mechanisms and product formation .
Properties
IUPAC Name |
3,5-dinitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDNULNTQAUNFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194050 | |
Record name | Benzonitrile, 3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4110-35-4 | |
Record name | 3,5-Dinitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4110-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 3,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dinitrobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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